3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Hydrogen-bond donor count physicochemical profiling chiral building block

This (R)-hydroxypropan-2-yl benzamide (CAS 1690013-03-6) delivers a configurationally defined stereocenter and a primary alcohol synthetic handle unavailable in des-hydroxy, racemic, or (S)-enantiomer alternatives. The bromine atom enables cross-coupling diversification; the hydroxyl group supports esterification, etherification, or oxidation without disturbing the benzamide core. With MW 276.10 Da and TPSA 49.3 Ų, it fits fragment-based screening parameters while offering a validated scaffold for orexin-2 receptor antagonist programs. Select this compound to avoid re-validation costs and ensure stereospecific target engagement.

Molecular Formula C10H11BrFNO2
Molecular Weight 276.10 g/mol
Cat. No. B8170482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide
Molecular FormulaC10H11BrFNO2
Molecular Weight276.10 g/mol
Structural Identifiers
SMILESCC(CO)NC(=O)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C10H11BrFNO2/c1-6(5-14)13-10(15)7-2-3-9(12)8(11)4-7/h2-4,6,14H,5H2,1H3,(H,13,15)/t6-/m1/s1
InChIKeyMNQPHGJTDGOISW-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide – Core Identifiers, Structural Class & Procurement-Relevant Physicochemical Profile


3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide (CAS 1690013-03-6; PubChem CID 107953879) is a chiral halogenated benzamide derivative with the molecular formula C10H11BrFNO2 and a molecular weight of 276.10 g·mol⁻¹ [1]. The compound possesses a single stereocenter bearing a primary alcohol on the N‑(2‑hydroxypropyl) side chain, which distinguishes it from des‑hydroxy and racemic congeners that are commonly sourced as cost‑saving substitutes. Its computed XLogP3‑AA is 1.7, topological polar surface area is 49.3 Ų, and it contributes two hydrogen‑bond donors and three hydrogen‑bond acceptors [1]. These features place it within the moderately lipophilic, low‑molecular‑weight benzamide space that is frequently employed as a chiral building block in medicinal‑chemistry campaigns and agrochemical lead optimization. Publicly available bioactivity annotation remains sparse; the compound is primarily procured as a research‑grade intermediate or fragment‑screening starting point rather than as a late‑stage clinical candidate.

Why 3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide Cannot Be Directly Replaced by Common In‑Class Analogs


Simple replacement of 3-bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide with a des‑hydroxy, racemic, or regioisomeric benzamide introduces uncontrolled changes in hydrogen‑bond donor/acceptor capacity, lipophilicity, and three‑dimensional geometry that can alter target engagement, metabolic stability, and synthetic tractability [1]. Even when the halogen pattern is conserved, removal of the primary alcohol eliminates a synthetic handle that enables late‑stage diversification through esterification, etherification, or oxidation [1]. Conversely, switching to the (S)-enantiomer (CAS 1689927‑52‑3) yields a diastereomeric interaction surface that is not interchangeable with the (R)-configured pharmacophore in asymmetric biological environments [1]. These physicochemical and stereochemical differences make direct drop‑in substitution scientifically unsound without explicit re‑validation data; the quantitative evidence below maps exactly where the (R)-hydroxypropan‑2‑yl substitution pattern creates measurable differentiation.

Quantitative Differentiation Evidence: 3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide vs. Its Closest Structural Analogs


Hydrogen‑Bond Donor Count: (R)-Hydroxypropan‑2‑yl vs. N‑Isopropyl Analog

The target compound contains a primary alcohol that contributes one additional hydrogen‑bond donor (HBD) relative to the N‑isopropyl analog (3-bromo-4-fluoro-N‑isopropylbenzamide, CAS 1065073‑97‑3), which lacks a hydroxyl group entirely [1]. This difference directly impacts solubility, permeability, and protein‑ligand interaction fingerprints.

Hydrogen-bond donor count physicochemical profiling chiral building block

Lipophilicity Shift: (R)-Hydroxypropan‑2‑yl vs. N‑Isopropyl Analog

The computed XLogP3‑AA of the target compound is 1.7, reflecting the polarizing effect of the primary alcohol [1]. In contrast, the N‑isopropyl analog (CAS 1065073‑97‑3) is predicted to have an XLogP3‑AA approximately 0.5–1.0 log units higher due to the absence of the hydroxyl group (class‑level inference based on the −OH → −H replacement, which typically increases logP by ~0.5–0.8 units).

XLogP3-AA lipophilicity ADME optimization

Stereochemical Configuration: (R)‑ vs. (S)‑Enantiomer Identity

The (R)-enantiomer (CAS 1690013‑03‑6) is defined by the Cahn‑Ingold‑Prelog (R) configuration at the 2‑position of the hydroxypropan‑2‑yl side chain [1]. Its (S)-enantiomer (CAS 1689927‑52‑3) is commercially available as a distinct chemical entity . In biological systems, enantiomers routinely display differential pharmacodynamics and pharmacokinetics; for example, within the related 3‑bromo-4‑fluorobenzamide series, a racemic derivative bearing a larger amide substituent showed an IC₅₀ of 70 nM at the human orexin‑2 receptor, while the corresponding (unresolved) enantiomeric contribution to this activity has not been separately reported, highlighting the need for configurationally defined material in structure‑activity relationship (SAR) studies [2].

chiral purity enantiomeric excess asymmetric synthesis

Topological Polar Surface Area and Fragment‑Based Drug‑Likeness vs. Parent Benzamide

The target compound exhibits a topological polar surface area (TPSA) of 49.3 Ų [1], which is significantly larger than the parent 3-bromo-4-fluorobenzamide core (TPSA 43.1 Ų; CAS 455‑85‑6) due to the additional hydroxymethyl group . This places the compound within the favorable TPSA range (<140 Ų) for oral bioavailability while maintaining a molecular weight (276.10 Da) compatible with fragment‑based lead discovery (Rule‑of‑Three compliant).

TPSA drug-likeness fragment-based screening

Synthetic Utility: Hydroxyl Group as a Diversification Handle vs. Non‑Functionalized Analogs

The primary alcohol of the target compound serves as a chemically addressable handle for esterification, etherification, sulfonation, or oxidation to the corresponding aldehyde/carboxylic acid [1]. In contrast, the N‑isopropyl analog (CAS 1065073‑97‑3) and the parent benzamide (CAS 455‑85‑6) lack this functional group, limiting their utility to amide‑bond‑forming steps only . This distinction is critical in convergent synthetic strategies where orthogonal reactivity is required.

late-stage functionalization chiral pool synthesis building block

Relevance to Orexin‑2 Receptor Antagonist Chemical Series (Contextual Differentiation)

The 3-bromo-4-fluorobenzamide substructure is a recognized pharmacophoric element in orexin‑2 receptor (OX2R) antagonists. A closely related racemic benzamide analog (CHEMBL138091) incorporating the 3-bromo-4-fluorobenzoyl moiety demonstrated an IC₅₀ of 70 nM at human OX2R, with >80‑fold selectivity over the orexin‑1 receptor (IC₅₀ = 5,900 nM) [1]. While the direct (R)-hydroxypropan‑2‑yl analog has not been separately profiled in this assay, its configurational identity and hydroxyl‑mediated hydrogen‑bonding capacity suggest it could serve as both a comparator fragment and a synthetic precursor for exploring stereochemistry‑activity relationships in this target class.

orexin receptor GPCR antagonist benzamide scaffold

Procurement‑Relevant Application Scenarios for 3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide


Chiral Building Block for Enantioselective Medicinal‑Chemistry SAR Campaigns

Medicinal chemists requiring a configurationally defined (R)-hydroxypropan‑2‑yl benzamide for exploring stereochemistry‑dependent target engagement (e.g., GPCRs, kinases, or epigenetic bromodomains) should prioritize this compound over racemic or (S)-configured alternatives [1]. The primary alcohol provides a synthetic handle that can be elaborated without disturbing the benzamide pharmacophore, supporting parallel library synthesis and late‑stage functionalization strategies. The compound's TPSA (49.3 Ų) and molecular weight (276.10 Da) place it within the Rule‑of‑Three fragment space, making it suitable for fragment‑based lead discovery [1].

Intermediate in the Synthesis of Orexin‑2 Receptor Antagonists and Related GPCR Modulators

The 3-bromo-4-fluorobenzamide scaffold is a validated core in orexin‑2 receptor antagonists; a structurally related benzamide has demonstrated 70 nM OX2R activity with high subtype selectivity [2]. The target compound, with its chiral (R)-hydroxypropyl appendage, can function as a direct precursor for constructing more elaborated analogs via O‑alkylation or O‑acylation, avoiding the need for a separate alcohol‑installation step. Procurement of the (R)-enantiomer rather than the (S)-enantiomer (CAS 1689927‑52‑3) is essential when the downstream target protein exhibits stereospecific recognition [1] .

Agrochemical Lead‑Optimization Candidate with Adjustable Lipophilicity

Benzamide derivatives are widely explored as fungicides, herbicides, and insecticides. The target compound's computed XLogP3‑AA of 1.7, combined with its two hydrogen‑bond donors, occupies a physicochemical window that balances leaf penetration with phloem mobility [1]. The bromine atom also serves as a handle for transition‑metal‑catalyzed cross‑couplings (Suzuki, Buchwald‑Hartwig), enabling rapid diversification of the aryl ring. Substituting the N‑isopropyl analog (logP ~0.5–0.8 units higher) would shift the candidate toward higher logP and potentially reduce systemic translocation in planta [1].

Fragment‑Based Screening for Epigenetic and Nuclear Receptor Targets

Halogenated benzamides have been disclosed as nuclear receptor binding agents (e.g., EA023472B1) [3]. The (R)-hydroxypropan‑2‑yl chain introduces an additional hydrogen‑bond donor and a stereogenic center that can probe chiral recognition within ligand‑binding domains. The low molecular weight and moderate lipophilicity of this compound make it compatible with biophysical fragment screens (SPR, ITC, NMR), where the hydroxyl group can also serve as a solubility‑enhancing moiety relative to the fully alkylated analogs [1].

Quote Request

Request a Quote for 3-Bromo-4-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.